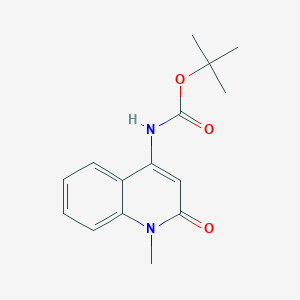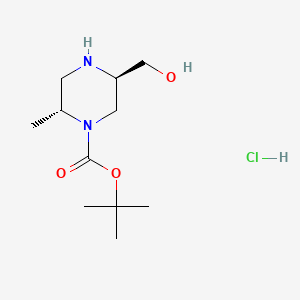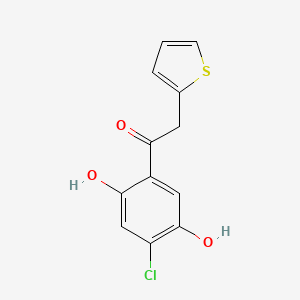
3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3,5-Dichloro-1-(3,4-diméthylphényl)pyrazin-2(1H)-one est un composé organique synthétique qui appartient à la classe des pyrazinones. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3,5-Dichloro-1-(3,4-diméthylphényl)pyrazin-2(1H)-one implique généralement la réaction de la 3,4-diméthylphénylhydrazine avec un dérivé de dichloropyrazine approprié dans des conditions contrôlées. La réaction peut nécessiter un catalyseur et des conditions spécifiques de température et de pression pour garantir un rendement élevé et une pureté élevée.
Méthodes de production industrielle
Dans un cadre industriel, la production de ce composé pourrait impliquer des réacteurs en batch à grande échelle avec un contrôle précis des paramètres de réaction. L’utilisation de systèmes automatisés pour surveiller et contrôler les conditions de réaction peut contribuer à obtenir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
La 3,5-Dichloro-1-(3,4-diméthylphényl)pyrazin-2(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d’amines ou d’autres dérivés réduits.
Substitution : Les atomes d’halogène du composé peuvent être substitués par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes de pyrazinone, tandis que la réduction peut produire des amines.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de la 3,5-Dichloro-1-(3,4-diméthylphényl)pyrazin-2(1H)-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui conduit à diverses réponses biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3,5-Dichloropyrazin-2(1H)-one
- 1-(3,4-Diméthylphényl)pyrazin-2(1H)-one
- 3,5-Dichloro-1-phénylpyrazin-2(1H)-one
Unicité
La 3,5-Dichloro-1-(3,4-diméthylphényl)pyrazin-2(1H)-one est unique en raison de la présence de groupes dichloro et diméthylphényl, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C12H10Cl2N2O |
|---|---|
Poids moléculaire |
269.12 g/mol |
Nom IUPAC |
3,5-dichloro-1-(3,4-dimethylphenyl)pyrazin-2-one |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-3-4-9(5-8(7)2)16-6-10(13)15-11(14)12(16)17/h3-6H,1-2H3 |
Clé InChI |
UJHUDSDUYCTDIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C=C(N=C(C2=O)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)



![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)

![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)



![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)


